8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a fluorinated derivative of isochroman, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-vinyl benzaldehydes with fluorinating agents under iodine(I)/iodine(III) catalysis . This method leverages the stereoelectronic interactions to achieve high diastereoselectivity and enantioselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using readily available precursors. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions: 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylic (hemi)acetals.
Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include various fluorinated isochroman derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated isochromans are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Quinolines: These compounds share similar fluorination strategies and applications in medicinal chemistry.
Isoindoline-1,3-dione Derivatives: These compounds also exhibit significant biological activities and are used in drug development.
Uniqueness: 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione stands out due to its unique structural features and the specific stereoelectronic interactions it undergoes. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5FO3 |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
8-fluoro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5FO3/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3H,4H2 |
InChI Key |
KSKAAXRFYFFTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)C(=O)OC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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